molecular formula C11H13N3O4 B1139422 beta-lactamase-IN-1 CAS No. 1075237-97-6

beta-lactamase-IN-1

Cat. No.: B1139422
CAS No.: 1075237-97-6
M. Wt: 251.24
InChI Key:
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Description

Beta-lactamase-IN-1 is a compound known for its ability to inhibit beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for conferring resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting these enzymes, this compound helps restore the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Scientific Research Applications

Beta-lactamase-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of beta-lactamase enzymes and develop new inhibitors.

    Biology: Helps in understanding bacterial resistance mechanisms and the role of beta-lactamase enzymes in bacterial physiology.

    Medicine: Used in combination with beta-lactam antibiotics to treat infections caused by resistant bacterial strains.

    Industry: Employed in the development of new antibacterial agents and diagnostic tools

Mechanism of Action

Target of Action

Beta-lactamase-IN-1, also known as 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, primarily targets β-lactamases . β-lactamases are a diverse class of enzymes produced by bacteria that break open the β-lactam ring, inactivating the β-lactam antibiotic .

Mode of Action

This compound acts as an inhibitor of β-lactamases . It interacts with these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics . This allows the β-lactam antibiotics to remain intact and continue to inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are involved in peptidoglycan synthesis .

Biochemical Pathways

The action of β-lactamase-IN-1 affects the biochemical pathway of peptidoglycan synthesis . By inhibiting β-lactamases, β-lactam antibiotics can continue to bind to PBPs and disrupt peptidoglycan synthesis, inhibiting bacterial growth and leading to bacterial lysis .

Pharmacokinetics

The pharmacokinetics of β-lactamase inhibitors like this compound is complex and involves a two-component pharmacodynamic system . The β-lactamase inhibitor inactivates the bacterial β-lactamase enzyme, freeing the companion β-lactam to act against its penicillin-binding protein target . The pharmacokinetic/pharmacodynamic index that describes the efficacy of β-lactamase inhibitors is variable among inhibitors .

Result of Action

The result of the action of this compound is the prevention of β-lactam antibiotic inactivation . This allows the β-lactam antibiotics to inhibit bacterial growth and lead to bacterial lysis . Thus, the use of this compound can help overcome antibiotic resistance in bacteria that produce β-lactamases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the environment has been known since 1940, suggesting that these enzymes have their origin more than 2 billion years ago . Over the past eight decades, β-lactamases have come into focus as factors of antibiotic resistance . The effectiveness of this compound can also be influenced by the genetic plasticity of bacteria, which can contribute to their ability to resist a variety of disinfectants and antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-lactamase-IN-1 typically involves the formation of a beta-lactam ring, which is a four-membered lactam. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

Beta-lactamase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the beta-lactam ring, which may have different levels of inhibitory activity against beta-lactamase enzymes .

Comparison with Similar Compounds

Beta-lactamase-IN-1 is unique in its high specificity and potency against beta-lactamase enzymes. Similar compounds include:

This compound stands out due to its ability to inhibit a broader range of beta-lactamase enzymes and its potential for use in various therapeutic applications.

Properties

IUPAC Name

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJCTMMHSBQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141541
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075237-97-6
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (17.40 g, 59.7 mmol) was dissolved in THF (220 ml) to give a dark yellow solution. 1M HCl aq. (200 ml) was added (transient blue and green colours appeared in the solution) and the now light yellow solution was stirred at room temperature for 1 h. The mixture was concentrated to ca. 300 ml on a rotary evaporator using a cold water bath (some solid was precipitated during this procedure) then was stirred vigorously while solid sodium hydrogen carbonate was added in portions (caution: effervescence) until the mixture was ca. pH 8. The resulting yellow solid was collected by filtration with suction, washed with water (2×20 ml) and air-dried to give the title compound as an amorphous yellow solid (13.805 g, 91%).
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are extended-spectrum beta-lactamases (ESBLs)?

A1: ESBLs are enzymes produced by some bacteria that make them resistant to commonly used antibiotics like penicillins and cephalosporins. These enzymes break down the structure of these antibiotics, rendering them ineffective. []

Q2: What are the most common types of ESBLs?

A2: The most common ESBLs are derived from TEM-1, SHV-1, CTX-M, and OXA-type enzymes. [, ]

Q3: Can resistance to beta-lactam antibiotics arise from mechanisms other than beta-lactamase production?

A3: Yes, resistance can also occur due to mutations in porin proteins, which are found in the outer membrane of some bacteria. These mutations can prevent antibiotics from entering the bacterial cell. []

Q4: Are metallo-beta-lactamases (MBLs) a significant concern?

A4: Yes, MBLs are a major concern because they can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. [, ]

Q5: What is the significance of plasmids in antibiotic resistance?

A5: Plasmids are small, circular DNA molecules that can be transferred between bacteria. They often carry genes that encode for antibiotic resistance, making their spread a serious concern in the fight against antibiotic resistance. [, , ]

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